Niobium n-butoxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

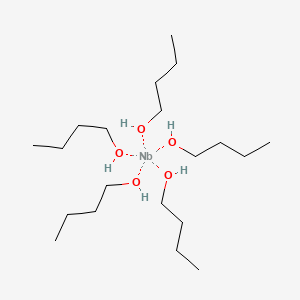

Niobium n-butoxide (Nb(OC₄H₉)₅, CAS 51030-47-8) is an organometallic compound classified as a metal alkoxide, where niobium(V) is coordinated to five n-butoxide ligands. It is a colorless to pale-yellow liquid with high moisture sensitivity, requiring storage under inert conditions (2–8°C, dry environment) . This compound is primarily utilized in sol-gel synthesis, where it serves as a precursor for niobium oxide (Nb₂O₅) thin films, catalysts, and advanced ceramic materials . Its reactivity stems from the labile alkoxide groups, which hydrolyze readily to form Nb–O–Nb networks, enabling controlled nanostructuring in materials science .

Preparation Methods

Niobium n-butoxide can be synthesized through various methods. One common approach involves the reaction of niobium pentachloride with n-butanol in the presence of a base. The reaction typically proceeds as follows:

NbCl5+5C4H9OH→Nb(OC4H9)5+5HCl

In this reaction, niobium pentachloride reacts with n-butanol to form this compound and hydrochloric acid. The reaction is usually carried out under an inert atmosphere to prevent hydrolysis of the product .

Industrial production methods often involve the use of niobium chloride and benzyl alcohol in a solvothermal synthesis process. This method allows for the formation of niobium oxide nanoparticles through the exchange of chloride ligands and subsequent polymerization .

Chemical Reactions Analysis

Niobium n-butoxide undergoes various chemical reactions, including hydrolysis, condensation, and chelation. Some of the key reactions are:

-

Hydrolysis: : this compound is highly susceptible to hydrolysis, forming niobium oxide and butanol:

Nb(OC4H9)5+H2O→NbO2+5C4H9OH

-

Condensation: : The hydrolyzed product can further undergo condensation to form larger niobium oxide structures.

-

Chelation: : To control its high moisture sensitivity, this compound can be chelated with bidentate ligands such as chloroacetic acid and dichloroacetic acid. This modification reduces the rate of hydrolysis and extends the gelation process .

Scientific Research Applications

Chemical Synthesis

Niobium n-butoxide as a Precursor

This compound is primarily utilized in the synthesis of niobium-containing compounds, especially niobium oxides. The compound acts as a precursor in sol-gel processes, which are crucial for producing thin films and coatings with specific properties. The sol-gel method allows for the controlled deposition of niobium oxide layers on various substrates, enhancing their functionality in electronic and optical devices .

Catalytic Applications

This compound has shown potential as a catalyst in organic reactions. Its ability to facilitate electrophilic reactions makes it valuable in synthesizing complex organic molecules. The compound's unique chemical properties enable it to participate in various catalytic cycles, thereby improving reaction efficiencies and yields .

Nanomaterial Production

Synthesis of Nanostructures

The use of this compound in the production of nanomaterials is significant. It serves as a starting material for synthesizing niobium oxide nanoparticles, which exhibit unique optical and electronic properties. These nanoparticles have applications in areas such as photovoltaics, photocatalysis, and sensors due to their high surface area and reactivity .

Coatings and Thin Films

This compound is also employed in creating thin films through techniques like chemical vapor deposition (CVD). These films can be utilized in various applications, including protective coatings for medical devices and components in electronic devices, where enhanced durability and biocompatibility are essential .

Biomedical Applications

Drug Delivery Systems

Recent studies have explored the use of niobium oxide nanoparticles derived from this compound in drug delivery systems. These nanoparticles can be engineered to enhance the bioavailability of therapeutic agents while minimizing side effects. For instance, they have been integrated into hybrid compounds for targeted delivery of anticancer drugs, showing improved therapeutic indices compared to conventional methods .

Biosensing Technologies

Niobium oxide nanostructures synthesized from this compound have been investigated for their biosensing capabilities. Their high surface area and conductivity enhance the sensitivity of biosensors used for detecting biomolecules, making them suitable for medical diagnostics and real-time monitoring of biological processes .

Case Studies

| Application Area | Description | Findings/Results |

|---|---|---|

| Chemical Synthesis | Utilization as a precursor for niobium oxide synthesis | Improved yields in organic reactions; effective catalyst properties observed |

| Nanomaterial Production | Synthesis of niobium oxide nanoparticles | Enhanced optical properties; applicability in photovoltaics demonstrated |

| Biomedical Applications | Drug delivery systems using niobium oxide nanoparticles | Targeted delivery improved therapeutic outcomes; reduced side effects reported |

| Biosensing Technologies | Development of biosensors using niobium oxide nanostructures | High sensitivity achieved; effective detection of biomolecules at low concentrations |

Challenges and Future Perspectives

Despite its promising applications, the use of this compound faces challenges related to biocompatibility and toxicity when used in biomedical contexts. Research is ongoing to better understand these aspects and to develop safer formulations that can be used effectively in clinical settings . Additionally, optimizing synthesis methods for scalability while maintaining quality remains a critical area for future research.

Mechanism of Action

The mechanism of action of niobium n-butoxide primarily involves its ability to form niobium oxide through hydrolysis and condensation reactions. The molecular targets and pathways involved include the formation of octahedral [NbO6] structures, which can assemble into larger clusters and nanoparticles. These nanoparticles exhibit unique electrochemical properties, making them suitable for applications in batteries, catalysis, and photocatalysis .

Comparison with Similar Compounds

Niobium n-butoxide belongs to a broader family of niobium-based compounds, including alkoxides, halides, oxides, and oxalates. Below, we systematically compare its properties, reactivity, and applications with structurally or functionally analogous compounds.

Niobium Ethoxide (Nb(OCH₂CH₃)₅)

- Structure and Reactivity : Similar to this compound, niobium ethoxide features five ethoxide ligands. However, the shorter alkyl chain increases its hydrolysis rate compared to n-butoxide, resulting in faster gelation during sol-gel processes .

- Applications : Both compounds are used in sol-gel synthesis, but niobium ethoxide is preferred for rapid oxide formation, while n-butoxide offers finer control over particle size (e.g., hydrodynamic radius: 3.2 nm for n-butoxide vs. 2.4 nm for ethoxide-derived sols) .

- Safety : Ethoxide derivatives exhibit higher volatility and acute toxicity, necessitating stringent respiratory protection (e.g., NIOSH-certified organic vapor cartridges) compared to n-butoxide .

Niobium Pentachloride (NbCl₅)

- Lewis Acidity : NbCl₅ is a stronger Lewis acid than niobium alkoxides, making it effective in epoxide ring-opening reactions and Friedel-Crafts alkylation . For example, NbCl₅ catalyzes the conversion of epoxides to chlorohydrins at room temperature, whereas this compound lacks such catalytic activity .

- Thermal Stability : NbCl₅ sublimes at 254°C, whereas this compound decomposes above 200°C to form Nb₂O₅ .

- Handling : NbCl₅ is moisture-sensitive and corrosive, requiring glove-box conditions, while n-butoxide demands dry but less extreme handling .

Niobium Oxalate (Nb(C₂O₄)ₓ)

- Thermal Decomposition : Niobium oxalate decomposes at lower temperatures (950°C) to form niobium carbide (NbC), whereas n-butoxide-derived Nb₂O₅ requires higher temperatures (>1000°C) for carbide synthesis .

- Precursor Utility : Oxalate complexes are favored for homogeneous catalyst preparation due to their solubility in aqueous media, unlike hydrophobic this compound .

- Cost-Effectiveness: Oxalate precursors are cheaper but less reactive in non-aqueous sol-gel systems compared to n-butoxide .

Niobium Oxides (NbO, NbO₂, Nb₂O₅)

- Structural Diversity : Niobium oxides exhibit multiple polymorphs (e.g., TT-, T-, B-phase Nb₂O₅), whereas n-butoxide-derived Nb₂O₅ typically forms the T-phase with a surface area of ~50 m²/g .

- Catalytic Performance : Nb₂O₅ is a solid acid catalyst for propylene oxidation, but its activity is inferior to this compound-derived mesoporous Nb₂O₅, which offers higher surface area (120–150 m²/g) and acidic site density .

- Synthesis Flexibility : Oxide phases are highly synthesis-dependent (e.g., sol-gel vs. hydrothermal methods), whereas n-butoxide enables precise stoichiometric control in thin-film deposition .

Sodium n-Butoxide (NaOC₄H₉)

- Metal Center Differences : Sodium n-butoxide is ionic and less hydrolytically stable than this compound, which undergoes condensation reactions to form metal-oxo clusters .

- Applications: Sodium n-butoxide is used in organic synthesis (e.g., Williamson ether synthesis), while this compound is reserved for inorganic materials .

Data Tables

Table 1: Comparative Properties of Niobium Compounds

| Compound | Molecular Weight (g/mol) | CAS Number | Decomposition Temp (°C) | Key Application |

|---|---|---|---|---|

| This compound | 558.36 | 51030-47-8 | >200 | Sol-gel synthesis |

| Niobium ethoxide | 538.20 | 3236-82-6 | >180 | Rapid oxide formation |

| Niobium pentachloride | 270.17 | 10026-12-7 | 254 (sublimes) | Lewis acid catalysis |

| Niobium oxalate | ~443 (hydrated) | 14404-70-1 | 950 | Carbide synthesis |

| Niobium pentoxide (T-phase) | 265.81 | 1313-96-8 | >1100 | Solid acid catalysis |

Table 2: Research Findings on Reactivity and Performance

Biological Activity

Niobium n-butoxide, a compound of niobium, has garnered attention in various fields, particularly in biomedical applications due to its unique properties. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.

This compound (Nb(OBu)5) is synthesized through the reaction of niobium pentachloride with n-butanol. This compound serves as a precursor for the formation of niobium oxide materials, which exhibit significant biological activity.

Biological Activity Overview

The biological activity of this compound and its derived materials can be categorized into several key areas:

- Cell Viability and Proliferation

- Osteoconductivity

- Antimicrobial Properties

Case Study 1: Niobium Oxide Coatings

A study investigated the effects of niobium oxide coatings on various cell types:

| Coating Type | Cell Line | Assay Type | Cell Viability (%) |

|---|---|---|---|

| Nb2O5 | MRC5 | MTT | 125 ± 5 |

| Nb2O5 | L-929 | MTT | 105 ± 45 |

| Nb2O5 | MC3T3-E1 | Direct Contact | 102 ± 10 |

These results highlight the superior biocompatibility of niobium oxide compared to traditional materials like titanium and stainless steel, making it an attractive option for implants .

Case Study 2: Hydrothermal Stability

Research on microporous niobia-silica membranes demonstrated that incorporating this compound significantly enhances hydrothermal stability:

| Nb/Si Ratio | Calcination Temp (°C) | H2 Permeance (mol·m−2·Pa−1·s−1) | H2/CO2 Permselectivity |

|---|---|---|---|

| 0.08 | 200 | 4.83×10−6 | 15.49 |

| 0.20 | 400 | 3.12×10−6 | 12.30 |

This study indicates that the addition of niobium enhances both the performance and stability of membranes used in gas separation processes .

Q & A

Basic Research Questions

Q. What analytical techniques are critical for characterizing the purity and structure of Niobium n-butoxide?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : To confirm ligand coordination and detect organic impurities.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identifies functional groups (e.g., Nb-O-C bonds).

- Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : Quantifies trace metal impurities.

- X-ray Diffraction (XRD) : For crystalline phase identification in derived materials.

- Thermogravimetric Analysis (TGA) : Assesses thermal stability and decomposition pathways.

- Reference spectroscopic and chemical purity standards from niobium carbide studies .

Q. What safety precautions are essential when handling this compound in air-sensitive reactions?

- Methodological Answer :

- Respiratory Protection : Use NIOSH-certified respirators for prolonged exposure; independent breathing apparatus for high-concentration environments.

- Gloveboxes/Schlenk Lines : Maintain inert atmospheres (Ar/N₂) to prevent hydrolysis.

- Personal Protective Equipment (PPE) : Chemically resistant gloves (e.g., nitrile) and lab coats.

- Ventilation : Perform reactions in fume hoods with ≥100 ft/min face velocity.

- Reference safety protocols for niobium ethoxide handling .

Q. What are the primary applications of this compound in materials science research?

- Methodological Answer :

- Sol-Gel Synthesis : Precursor for Nb₂O₅ thin films or nanoparticles via controlled hydrolysis.

- Catalysis : Supports acid catalysis in organic transformations (e.g., esterification).

- Coordination Chemistry : Model compound for studying alkoxide ligand exchange kinetics.

- Linked to functional material synthesis in niobium oxalate research .

Advanced Research Questions

Q. How does the choice of solvent influence the hydrolysis kinetics of this compound in sol-gel processes?

- Methodological Answer :

- Polar Protic Solvents (e.g., H₂O, ROH) : Accelerate hydrolysis but risk uncontrolled precipitation. Use chelating agents (e.g., acetylacetone) to moderate reactivity.

- Aprotic Solvents (e.g., THF, Toluene) : Slow hydrolysis, enabling nanostructured morphologies.

- Kinetic Studies : Monitor via in-situ FTIR or dynamic light scattering (DLS).

- Derived from microalloying optimization methodologies .

Q. What experimental design approaches optimize the use of this compound as a precursor for niobium oxide thin films?

- Methodological Answer :

- Taguchi Design : Vary parameters (e.g., precursor concentration, pH, annealing temperature) to maximize film uniformity.

- Response Surface Methodology (RSM) : Model interactions between hydrolysis rate and film porosity.

- ANOVA Validation : Statistically isolate significant factors (e.g., temperature > precursor purity).

- Reference microalloying experimental frameworks .

Q. How should researchers address discrepancies in reported catalytic activities of this compound-derived materials?

- Methodological Answer :

- Controlled Replication : Standardize synthesis conditions (e.g., calcination time, precursor batch).

- Surface Analysis : Use XPS or TEM to compare surface defects/active sites across studies.

- Statistical Meta-Analysis : Apply weighted regression to reconcile conflicting datasets.

- Inspired by ANOVA-based data contradiction resolution in alloy studies .

Q. What role does this compound play in the development of high-entropy alloys, and how can its reactivity be controlled?

- Methodological Answer :

- Precursor Role : Delivers Nb⁵⁺ for alloy synthesis via reduction (e.g., H₂ annealing).

- Reactivity Mitigation : Co-deposit with less reactive precursors (e.g., Ti(OiPr)₄) to balance oxidation states.

- In-situ Spectroscopy : Monitor phase evolution during alloying using synchrotron XRD.

- Informed by niobium-air reaction mechanisms in alloy contamination studies .

Properties

Molecular Formula |

C20H50NbO5 |

|---|---|

Molecular Weight |

463.5 g/mol |

IUPAC Name |

butan-1-ol;niobium |

InChI |

InChI=1S/5C4H10O.Nb/c5*1-2-3-4-5;/h5*5H,2-4H2,1H3; |

InChI Key |

OMBQVKDAXPUDBD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCO.CCCCO.CCCCO.CCCCO.CCCCO.[Nb] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.